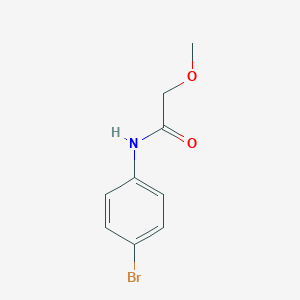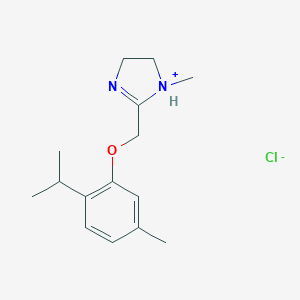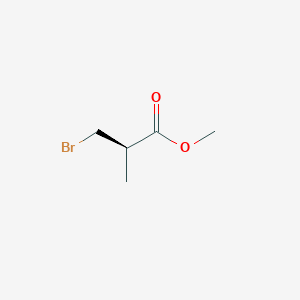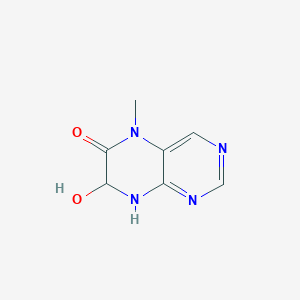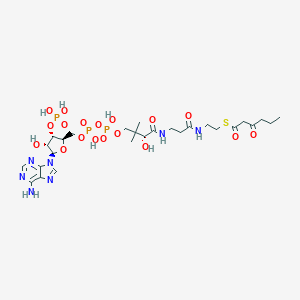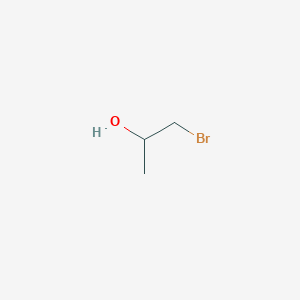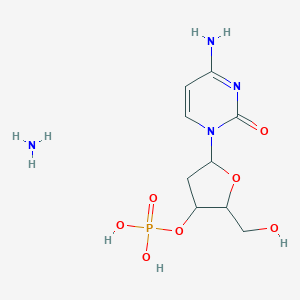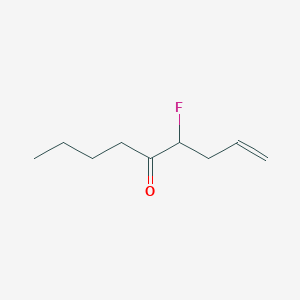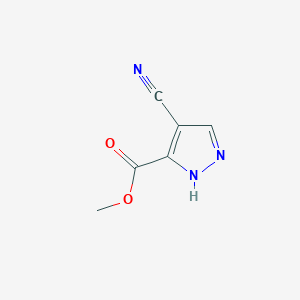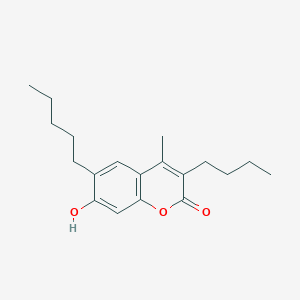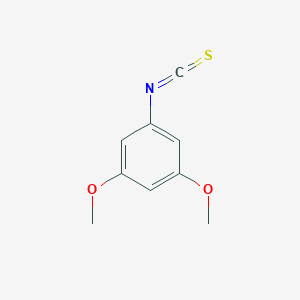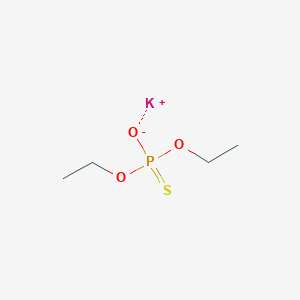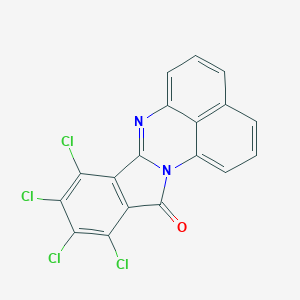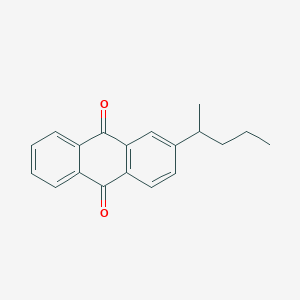
2-sec-Pentylanthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-sec-Pentylanthraquinone (SPAQ) is a chemical compound that belongs to the class of anthraquinones. It is a synthetic compound that is widely used in scientific research for its unique properties. SPAQ has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mecanismo De Acción
2-sec-Pentylanthraquinone is known to interact with certain enzymes and proteins in biological systems. It has been shown to inhibit the activity of certain enzymes, such as protein kinase C and phospholipase A2. 2-sec-Pentylanthraquinone has also been shown to bind to certain proteins, such as albumin and hemoglobin.
Efectos Bioquímicos Y Fisiológicos
2-sec-Pentylanthraquinone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. 2-sec-Pentylanthraquinone has also been shown to have anti-inflammatory and antioxidant properties. Additionally, 2-sec-Pentylanthraquinone has been shown to affect the function of certain ion channels in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-sec-Pentylanthraquinone in lab experiments is its unique properties, which make it a useful tool for studying various biological systems. However, one limitation of using 2-sec-Pentylanthraquinone is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-sec-Pentylanthraquinone. One area of research could focus on its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Another area of research could focus on its potential use as a fluorescent probe for imaging biological systems. Additionally, future research could focus on developing new synthesis methods for 2-sec-Pentylanthraquinone that are more efficient and environmentally friendly.
Métodos De Síntesis
2-sec-Pentylanthraquinone can be synthesized by the reaction of 2-sec-pentylphenol and phthalic anhydride in the presence of a catalyst such as sulfuric acid. The reaction yields 2-sec-Pentylanthraquinone as a yellow crystalline powder with a melting point of 185-187°C.
Aplicaciones Científicas De Investigación
2-sec-Pentylanthraquinone has been used in various scientific research applications. It has been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. 2-sec-Pentylanthraquinone has also been used as a probe for studying the mechanism of action of certain enzymes and proteins. Additionally, 2-sec-Pentylanthraquinone has been used as a fluorescent probe for imaging biological systems.
Propiedades
Número CAS |
75931-61-2 |
|---|---|
Nombre del producto |
2-sec-Pentylanthraquinone |
Fórmula molecular |
C19H18O2 |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
2-pentan-2-ylanthracene-9,10-dione |
InChI |
InChI=1S/C19H18O2/c1-3-6-12(2)13-9-10-16-17(11-13)19(21)15-8-5-4-7-14(15)18(16)20/h4-5,7-12H,3,6H2,1-2H3 |
Clave InChI |
IFHQWLHVCATXGU-UHFFFAOYSA-N |
SMILES |
CCCC(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
SMILES canónico |
CCCC(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Otros números CAS |
75931-61-2 |
Sinónimos |
2-sec-pentylanthraquinone; 2-sec-Pentyl-9,10-anthracenedione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




